molecular formula C15H10Cl2O4 B6410872 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261940-40-2

2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6410872
CAS No.: 1261940-40-2
M. Wt: 325.1 g/mol
InChI Key: CSYUWEUKKSQIAU-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of a suitable benzoic acid derivative, followed by the introduction of the methoxycarbonyl group through esterification. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and esterification is carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Esterification and Hydrolysis: The methoxycarbonyl group can be converted to other esters or hydrolyzed to the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Esterification: Methanol and acid catalysts like sulfuric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxycarbonyl group can influence its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 3-Carboxy-4-chloroanisole
  • 6-Chloro-3-methoxybenzoic acid

Uniqueness

2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its dual chlorine substitution and methoxycarbonyl group make it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)10-4-2-9(7-13(10)17)8-3-5-12(16)11(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYUWEUKKSQIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692016
Record name 3',4-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-40-2
Record name 3',4-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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